molecular formula C7H7F2N3O2 B13168300 4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid

Cat. No.: B13168300
M. Wt: 203.15 g/mol
InChI Key: AKWVWYQORGRDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6F2N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chloro-2-(methylamino)pyrimidine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The final product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives such as:

    4-(Trifluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    2-(Methylamino)pyrimidine-5-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    4-(Difluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but without the methylamino group, leading to variations in its applications and effects.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H7F2N3O2

Molecular Weight

203.15 g/mol

IUPAC Name

4-(difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H7F2N3O2/c1-10-7-11-2-3(6(13)14)4(12-7)5(8)9/h2,5H,1H3,(H,13,14)(H,10,11,12)

InChI Key

AKWVWYQORGRDKC-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.